
3'-Phosphoadenosine 5'-phosphate
Overview
Description
3’-Phosphoadenosine 5’-phosphate (PAPS) is a 3’-phosphorylated nucleotide found in almost all organisms. It is obtained as a by-product of sulfur and lipid metabolism . PAPS is a derivative of adenosine monophosphate (AMP) that is phosphorylated at the 3’ position and has a sulfate group attached to the 5’ phosphate .
Synthesis Analysis
PAPS is synthesized through a chemoenzymatic process. In this process, ATP is used as the substrate. An ATP regeneration system is developed to increase the conversion ratio of ATP to PAPS. The ATP regeneration system uses the chemical compound, monopotassium phosphoenolpyruvate (PEP − K +), as the phospho-donor .Molecular Structure Analysis
PAPS is a derivative of adenosine monophosphate (AMP) that is phosphorylated at the 3’ position and has a sulfate group attached to the 5’ phosphate .Chemical Reactions Analysis
PAPS is the obligate cosubstrate and source of the sulfonate group in the chemoenzymatic synthesis of heparin, a commonly used anticoagulant drug . It is also part of sulfation pathways .Physical And Chemical Properties Analysis
PAPS is more unstable in its powdery form than in its sodium salt form in an aqueous solution at ambient temperature . Its chemical formula is C10H15N5O13P2S .Scientific Research Applications
Enzymatic Synthesis of Sulfated Oligosaccharides
PAP plays a crucial role in the enzymatic synthesis of sulfated oligosaccharides. It is used in practical syntheses of carbohydrate sulfates, catalyzed by sulfotransferases. The study of PAP regeneration systems for this purpose highlights its significance in the production of various oligosaccharide sulfates (Burkart et al., 2000).
Sulfur Activation Pathway
PAP is a by-product of reactions in the sulfur activation pathway. The sulfurylation of biomolecules involves the use of 3'-phosphoadenosine 5'-phosphosulfate (PAPS), producing sulfated biomolecules and PAP. This indicates PAP's involvement in sulfur-containing metabolite levels (Erickson et al., 2015).
Role in Enzyme Catalysis
The enzymatic process of converting adenosine triphosphate (ATP) and sulfate to PAPS involves PAP as an intermediary product. This highlights its role in the catalytic processes of PAPS synthetases (Harjes et al., 2004).
Inhibition of RNA Catabolism and PARP-1
PAP exhibits strong inhibitory properties on RNA catabolism and can interact with poly(ADP-ribose) polymerase 1 (PARP-1), inhibiting its activity. This suggests its potential role as a physiological regulator (Toledano et al., 2012).
Regulation of Sulfate-Activation Pathway
PAP acts as a regulator in the sulfate-activation pathway. Its removal by phosphatase activity is vital, as excess PAP can alter the equilibrium of this pathway (Yenush et al., 2000).
Modulation of Sulfotransferase Assays
In sulfotransferase assays, PAP's by-product role is significant. The removal of PAP product inhibition is crucial for accurate measurement of enzyme kinetics in these assays (Prather et al., 2012).
Role in Eukaryotic Organisms
PAP phosphatase-1 is essential for the regulation of the sulfate-activation pathway in various organisms, influencing the accumulation of PAP and thereby affecting the organism's survival (Tarique et al., 2014).
Subcellular Localization and Enzyme Activity
PAP plays a role in the subcellular localization and enzyme activity of bisphosphate nucleotidases, which are sensitive to sodium and lithium and are crucial in metabolic processes during stress conditions in yeast (Aggarwal & Mondal, 2006).
Sensitivity to Lithium and Sodium
PAP phosphatase is known for its sensitivity to lithium and sodium, playing a role in the production of salt-resistant transgenic plants and in the treatment of manic-depressive patients (Zhang et al., 2006).
Implications in Bipolar Disorder
Reduced levels of PAP phosphatase in the frontal cortex of bipolar patients suggest a potential direction for studying the etiology of bipolar disorder (Shaltiel et al., 2002).
Chloroplast Retrograde Signaling in Plant Development and Drought Tolerance
PAP is proposed as a chloroplast retrograde signal, accumulating during drought stress. It is a by-product of secondary sulfur assimilation and plays a role in plant development and drought tolerance (Phua, 2015).
Role in Sulfate Assimilation and Gene Regulation under Stress
PAP inhibits the activity of PAPS reductase and sulfotransferase, regulating gene expression under stress conditions. This emphasizes its role in the metabolism of sulfate and stress response in various organisms (Jin et al., 2021).
Influence on Salt Tolerance of Yeasts
PAP phosphatase from Hortaea werneckii, a halotolerant black yeast, highlights its role in salt tolerance mechanisms, suggesting applications for biosaline agriculture (Vaupotič et al., 2007).
Lithium Pharmacology and Bipolar Disorder Treatment
The role of PAP in lithium pharmacology and its impact on the treatment of bipolar disorder is significant. Manipulation of PAP metabolism could improve therapies for bipolar disorder (Spiegelberg et al., 2005).
SAL1-PAP Chloroplast Retrograde Pathway
PAP functions in the SAL1-PAP chloroplast retrograde pathway, influencing nuclear gene expression during high light and drought stress in Arabidopsis (Estavillo et al., 2011).
Mechanism of Action
Target of Action
3’-Phosphoadenosine 5’-phosphate primarily targets exoribonucleases (XRNs) in the nucleus and cytosol . XRNs are enzymes that degrade RNA by removing nucleotide sequences from the end of the RNA molecule . Additionally, it is the universal sulfate group donor for the biosynthesis of sulfated compounds .
Mode of Action
The compound interacts with its targets by blocking the activity of XRNs . It also serves as a sulfate group donor in sulfotransferase reactions, which are part of sulfation pathways . Sulfotransferases use 3’-Phosphoadenosine 5’-phosphate to transfer a sulfate group to specific substrates during the biosynthesis of sulfated compounds .
Biochemical Pathways
3’-Phosphoadenosine 5’-phosphate is involved in the sulfation pathways where it acts as the most common coenzyme . It is synthesized endogenously by organisms via the phosphorylation of adenosine 5’-phosphosulfate (APS), an intermediary metabolite . This reaction is performed by bifunctional 3’-phosphoadenosine 5’-phosphosulfate synthases using ATP as the phosphate donor .
Result of Action
The action of 3’-Phosphoadenosine 5’-phosphate results in the inhibition of RNA catabolism by blocking the activity of XRNs . This can have significant effects on cellular processes, as RNA catabolism is crucial for the regulation of gene expression. Additionally, by serving as a sulfate group donor, it plays a key role in the biosynthesis of sulfated compounds .
Action Environment
The action of 3’-Phosphoadenosine 5’-phosphate can be influenced by environmental factors such as light and temperature . For instance, it has been shown that the compound can act as a secondary messenger in abscisic acid signaling during stomatal closure and germination, processes that are influenced by environmental conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHHAKIJTDLQLS-IDIVVRGQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5Na2O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75431-54-8 | |
| Record name | Adenosine 3',5'-diphosphate sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide](/img/structure/B1458310.png)
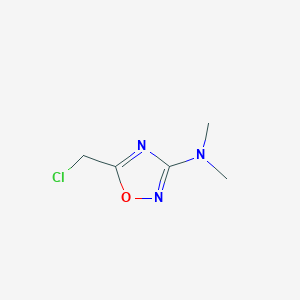
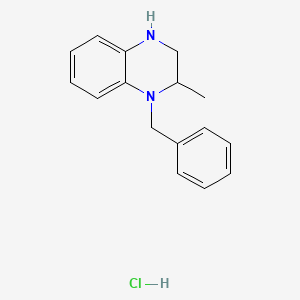
![1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride](/img/structure/B1458313.png)
![(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid](/img/structure/B1458316.png)
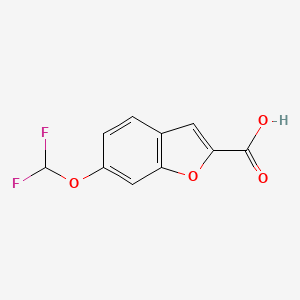
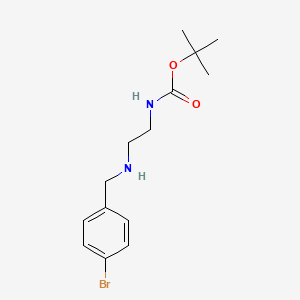
![4-[(Methylamino)methyl]oxan-4-ol hydrochloride](/img/structure/B1458323.png)
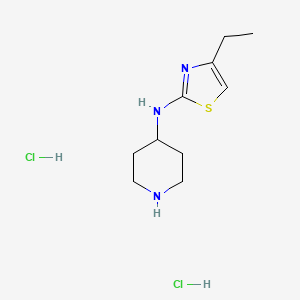
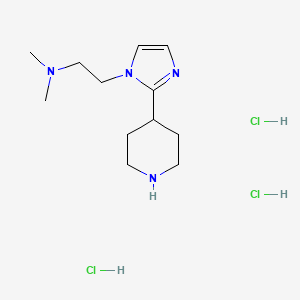
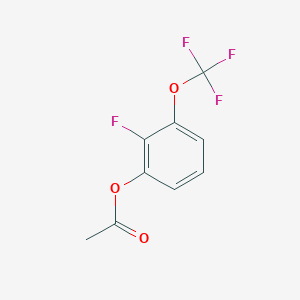

![[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1458330.png)
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B1458331.png)